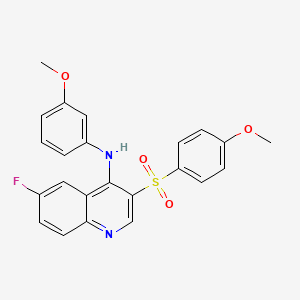
6-fluoro-N-(3-methoxyphenyl)-3-((4-methoxyphenyl)sulfonyl)quinolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-fluoro-N-(3-methoxyphenyl)-3-((4-methoxyphenyl)sulfonyl)quinolin-4-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Aplicaciones Científicas De Investigación
Fluorescence Applications
Quinoline derivatives demonstrate significant fluorescence properties, useful in biomedical analysis. A novel fluorophore, "6-Methoxy-4-quinolone," exhibits strong fluorescence across a wide pH range, is stable against light and heat, and serves as a fluorescent labeling reagent for carboxylic acids, highlighting its potential in analytical chemistry and diagnostic assays (Hirano et al., 2004).
Antibacterial Activity
Various quinoline derivatives have been synthesized for antibacterial applications. Novel quinoxaline sulfonamides exhibit significant antibacterial activities against Staphylococcus spp. and Escherichia coli (Alavi et al., 2017). Another study synthesized fluorine-substituted quinolines with demonstrated anti-inflammatory and potential antibacterial effects, providing a basis for the development of new therapeutic agents (Sun et al., 2019).
Anticancer Activity
Research into 1,2,4-triazolo[4,3-a]-quinoline derivatives indicated their structural potential for anticancer activities. N-1-substituted urea derivatives showed significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, suggesting a promising avenue for anticancer drug development (Reddy et al., 2015).
Kinase Inhibition and Anti-inflammatory Properties
The synthesis of novel 4-phenylamino-3-quinolinecarbonitrile derivatives as Src kinase inhibitors demonstrates the potential of quinoline derivatives in developing treatments for diseases mediated by kinase activity. These compounds show potent in vivo activity, highlighting their therapeutic promise (Boschelli et al., 2008).
Molecular Docking Studies
Amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives underwent molecular docking studies to evaluate their cytotoxic activities and potential mechanisms of action as anticancer agents. These studies offer insights into designing potent hTopoIIα inhibitors for cancer therapy (Bhatt et al., 2015).
Propiedades
IUPAC Name |
6-fluoro-N-(3-methoxyphenyl)-3-(4-methoxyphenyl)sulfonylquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2O4S/c1-29-17-7-9-19(10-8-17)31(27,28)22-14-25-21-11-6-15(24)12-20(21)23(22)26-16-4-3-5-18(13-16)30-2/h3-14H,1-2H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMHFPZMSCVQBDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC(=CC=C4)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-fluoro-N-(3-methoxyphenyl)-3-((4-methoxyphenyl)sulfonyl)quinolin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

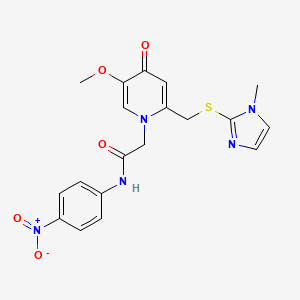
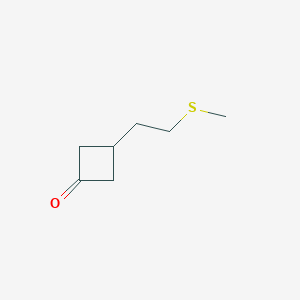
![N-(4-chlorophenyl)-2-{[6-(3-methoxybenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2636681.png)
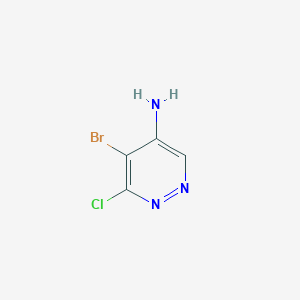
![4-((4-fluorophenyl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)butanamide](/img/structure/B2636685.png)
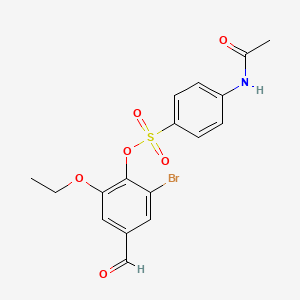
![N-(5-chloro-1-{[4-(methylethoxy)phenyl]methyl}-2-oxoindolin-3-yl)acetamide](/img/structure/B2636689.png)
![(2Z)-2-[(4-nitrophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B2636690.png)
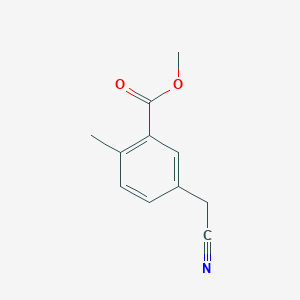
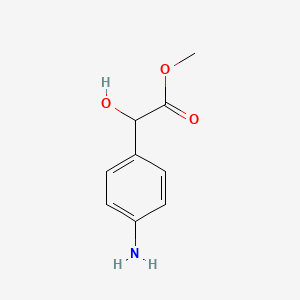
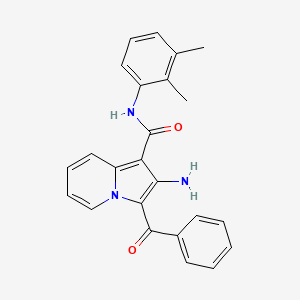
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxybenzamide](/img/structure/B2636697.png)
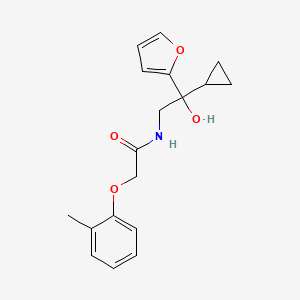
![[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2636699.png)